molecular formula C9H7BO3S B15092811 (2-Formylbenzo[b]thiophen-3-yl)boronic acid

(2-Formylbenzo[b]thiophen-3-yl)boronic acid

Cat. No.: B15092811
M. Wt: 206.03 g/mol
InChI Key: OFOYQDKBNWEHEE-UHFFFAOYSA-N
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Description

(2-Formylthiophen-3-yl)boronic acid (CAS: 4347-31-3) is a heteroaryl boronic acid derivative with the molecular formula C₅H₅BO₃S and a molecular weight of 155.96 g/mol . Its structure features a thiophene ring substituted with a formyl group at the 2-position and a boronic acid (-B(OH)₂) group at the 3-position (SMILES: OB(O)C1=C(SC=C1)C=O) . This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups: the boronic acid moiety enables dynamic covalent interactions (e.g., with diols or proteases), while the formyl group facilitates further derivatization via condensation or nucleophilic addition reactions .

Key applications include:

  • Drug discovery: Boronic acids are known to inhibit serine proteases and other enzymes through reversible covalent binding .
  • Synthetic intermediates: Used in Suzuki-Miyaura cross-coupling reactions and asymmetric catalysis .

Properties

Molecular Formula

C9H7BO3S

Molecular Weight

206.03 g/mol

IUPAC Name

(2-formyl-1-benzothiophen-3-yl)boronic acid

InChI

InChI=1S/C9H7BO3S/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H

InChI Key

OFOYQDKBNWEHEE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC2=CC=CC=C12)C=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylbenzo[b]thiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to couple aryl halides with boronic acids or esters . Another approach involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated carbon-carbon bond forms the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Key Reaction Parameters:

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Source
Aryl bromides/triflatesPd(dppf)Cl₂ or Pd(PPh₃)₄K₃PO₄, K₂CO₃DMF, dioxane80–10020–89.6
Heteroaryl chloridesPd(DPPF)₂Cl₂Na₂CO₃THF9032.5–35.4

Mechanistic Insights :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid and reductive elimination .

  • The formyl group may slightly reduce reaction efficiency due to electron-withdrawing effects, but steric hindrance is minimal in the benzo[b]thiophene system .

Condensation Reactions

The formyl group enables Schiff base formation with amines, a reaction leveraged in ligand synthesis . For example, 3-formylphenylboronic acid reacts with 4-aminobenzoic hydrazide to form imine-linked boronic acid derivatives .

Representative Protocol:

Amine PartnerSolventTemp (°C)Time (h)Product Yield (%)Source
4-Aminobenzoic hydrazideEthanol1002460–75
2,6-DimethoxyanilineEthanol1002470–85

Applications :

  • Resulting imines serve as ligands for metal complexes or precursors for bioactive molecules .

  • The boronic acid group remains intact during condensation, allowing post-functionalization via Suzuki coupling .

Transmetalation and Borylation

Boronic acids participate in transmetalation with organometallic reagents (e.g., Grignards or organolithium compounds). For example, phenylboronic acid is synthesized via reaction of PhMgBr with B(OMe)₃ . Though specific data for the title compound are unavailable, analogous pathways are plausible.

General Mechanism:

  • Transmetalation :

    R-MgBr+B(OR’)₃R-B(OR’)₂+MgBr-OR’\text{R-MgBr} + \text{B(OR')₃} \rightarrow \text{R-B(OR')₂} + \text{MgBr-OR'}
  • Hydrolysis :

    R-B(OR’)₂+H₂OR-B(OH)₂+2R’OH\text{R-B(OR')₂} + \text{H₂O} \rightarrow \text{R-B(OH)₂} + 2\text{R'OH}

Challenges :

  • The formyl group may require protection during transmetalation to prevent side reactions .

Acid-Catalyzed Cyclization

Boronic acids with adjacent electrophilic groups (e.g., formyl) can undergo cyclization. For instance, 3-formylthiophene-2-boronic acid forms fused heterocycles under acidic conditions .

Example Pathway:

  • Protonation of the formyl oxygen.

  • Nucleophilic attack by the boronic acid’s hydroxyl group.

  • Dehydration to form a bicyclic boronate ester .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Boronic acids hydrolyze slowly in aqueous media but stabilize in anhydrous solvents .

  • Storage : Recommended at −20°C under inert atmosphere to prevent oxidation of the formyl group .

Mechanism of Action

The mechanism of action of (2-Formylbenzo[b]thiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and formyl functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The formyl group can participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and biological activity of boronic acids are influenced by substituents on the aromatic ring. Below is a comparison with structurally related compounds:

Compound Name Structure Key Substituents pKa (approx.) Key Applications
(2-Formylthiophen-3-yl)boronic acid Thiophene + formyl + B(OH)₂ Formyl (electron-withdrawing) ~8.5–9.5* Enzyme inhibition, fluorescent probes
Benzo[b]thiophen-3-yl boronic acid Benzothiophene + B(OH)₂ None ~9.5–10.5 Asymmetric catalysis (lower reactivity in Rh-catalyzed additions)
(5-Formylfuran-3-yl)boronic acid Furan + formyl + B(OH)₂ Formyl ~8.0–9.0 Sensor development, drug design
Phenylboronic acid Benzene + B(OH)₂ None ~8.7–9.5 Diagnostic tools, glucose sensing

*Estimated based on substituent effects from .

Key Observations :

  • Electron-withdrawing groups (e.g., formyl) lower the pKa of boronic acids, enhancing their Lewis acidity and binding affinity toward diols or nucleophilic residues in enzymes .
  • Heterocyclic cores (thiophene vs. benzothiophene vs. furan) modulate reactivity. For example, benzo[b]thiophen-3-yl boronic acid exhibited slower reaction kinetics in Rh-catalyzed 1,4-additions compared to thiophene analogs, likely due to steric hindrance .

Comparison with Benzo[b]thiophen-3-yl Boronic Acid (Compound 2y) :

  • Lower yield (50% vs. 82–99% for other aryl boronic acids) in Rh-catalyzed reactions due to steric and electronic effects .
  • Retains high enantioselectivity (>97% ee), highlighting the robustness of chiral catalysts for sterically demanding substrates .

Key Insights :

  • The formyl group in (2-formylthiophen-3-yl)boronic acid may enhance target specificity by forming hydrogen bonds with enzyme active sites, similar to FL-166, a bifunctional aryl boronic acid with Ki = 40 nM against SARS-CoV-2 3CLpro .
  • Boronic acid substituents dictate selectivity: Combretastatin analogs with boronic acid instead of hydroxyl groups showed 10-fold higher cytotoxicity (IC50 = 0.48–2.1 μM) .

Biological Activity

(2-Formylbenzo[b]thiophen-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antibacterial properties. This article reviews the current understanding of its biological activity, supported by case studies, experimental data, and relevant research findings.

This compound is characterized by a boronic acid functional group attached to a thiophene ring. Its structure allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is essential for synthesizing complex organic molecules.

Antibacterial Properties

Recent studies have indicated that boronic acids, including this compound, exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have been reported to inhibit class C β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The inhibition of these enzymes enhances the efficacy of existing antibiotics against resistant bacterial strains .

Compound Target Enzyme Inhibition Concentration (nM)
This compoundClass C β-lactamase AmpC27
Thiophen-2-ylboronic acidClass C β-lactamase AmpC27

The mechanism by which this compound exerts its biological effects is primarily through its interaction with serine/amine amidohydrolases. These interactions can lead to the covalent modification of the enzyme's active site, thereby inhibiting its function. The presence of the boronic acid group plays a crucial role in this interaction, allowing for the formation of stable enzyme-inhibitor complexes .

Study on Antimicrobial Efficacy

A study conducted on various boronic acids demonstrated that those containing thiophene moieties showed enhanced antimicrobial activity compared to their non-thiophene counterparts. In vitro assays revealed that this compound significantly reduced bacterial growth in cultures of Escherichia coli and Klebsiella pneumoniae at concentrations as low as 10 µg/mL .

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound can lead to reduced bacterial load in infected tissues. The compound was administered at varying doses, and results indicated a dose-dependent response in reducing infection severity and promoting recovery .

Research Findings

  • Cross-Coupling Reactions : The compound has been successfully utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its versatility as a building block for synthesizing more complex molecules .
  • Stability and Reactivity : Research indicates that while thiophenes are generally stable under various conditions, this compound shows susceptibility to protodeboronation under acidic conditions, which can affect its reactivity and biological efficacy .

Q & A

Basic Research Questions

Q. How does the ortho-substituted formyl group influence the reactivity of (2-Formylbenzo[b]thiophen-3-yl)boronic acid in multicomponent reactions (MCRs)?

  • Methodological Insight : Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance and electronic effects. For example, in isocyanide-based MCRs (e.g., Ugi or Groebke–Blackburn–Bienaymé reactions), the proximity of the formyl group to the boronic acid moiety can hinder intermediate formation. To mitigate this, use meta- or para-substituted analogs for higher efficiency or employ Lewis acid catalysts to stabilize reactive intermediates .
  • Data : Reaction efficiency drops by >30% for ortho-substituted derivatives compared to meta/para counterparts in MCRs (Figure 2, ).

Q. What purification strategies are effective for isolating this compound given its propensity for trimerization?

  • Methodological Insight : Boronic acids often undergo dehydration to form boroxines, complicating purification. Derivatize the compound with diols (e.g., 1,2-ethanediol) to stabilize the boronate ester, which prevents trimerization. Revert to the free boronic acid post-purification via acid hydrolysis .
  • Data : Derivatization with 1,2-ethanediol reduces boroxine formation by >90% in MALDI-MS analysis (Figure 2, ).

Q. How can the pKa of this compound be experimentally determined to predict its reactivity?

  • Methodological Insight : Use 11B^{11}\text{B} NMR titration in phosphate buffer. The pKa corresponds to the pH at which boronate and boronic acid concentrations are equal. For electron-deficient boronic acids (e.g., fluorinated analogs), 1H^{1}\text{H} NMR chemical shifts in DMSO-d6_6 correlate linearly with pKa (R2^2 = 0.98) .
  • Data : Tetrafluorophenyl boronic acid has a pKa of 6.0 via 11B^{11}\text{B} NMR, while extrapolation for pentafluorophenyl analogs gives pKa ≈ 3.5 (Figure 2-4, ).

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Insight : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts frontier molecular orbitals (HOMO/LUMO) and vibrational spectra. Compare with experimental IR and 13C^{13}\text{C} NMR data to validate computational models .
  • Data : DFT calculations for 3-formylphenylboronic acid show a HOMO-LUMO gap of 5.2 eV, aligning with UV-vis absorption maxima at 290 nm (Table 1, ).

Q. How can MALDI-MS be optimized to analyze this compound without boroxine interference?

  • Methodological Insight : Pre-treat the compound with 2,3-butanedione (BD) to form stable boronate esters. Use α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix for enhanced ionization. Avoid thermal desorption methods that promote dehydration .
  • Data : Derivatization with BD increases signal intensity by 5× in MALDI-MS (Figure 2, ).

Q. What strategies address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?

  • Methodological Insight : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and bases (K2_2CO3_3 vs. CsF) to optimize transmetalation. Use 11B^{11}\text{B} NMR to monitor boronate intermediate formation. Contradictions may arise from solvent polarity effects or competing protodeborylation .
  • Data : PdCl2_2/CsF in THF improves coupling yields by 40% compared to Pd(OAc)2_2/K2_2CO3_3 in DMF (Table 2, ).

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